molecular formula C29H33NO3 B12772487 2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)- CAS No. 84394-36-5

2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)-

Cat. No.: B12772487
CAS No.: 84394-36-5
M. Wt: 443.6 g/mol
InChI Key: PAIABUZDHNKOIL-IZLXSDGUSA-N
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Description

2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of substituents: The phenyl and pyrrolidinyl groups can be introduced through substitution reactions, often using reagents like phenylboronic acid and pyrrolidine.

    Final modifications: The compound may undergo further modifications to introduce the ethoxy group and ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Similar benzopyran structures with known biological activities.

    Coumarins: Another class of benzopyrans with diverse applications.

Uniqueness

The unique combination of substituents in 2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)- may confer specific biological activities or chemical properties that distinguish it from other benzopyrans.

Properties

CAS No.

84394-36-5

Molecular Formula

C29H33NO3

Molecular Weight

443.6 g/mol

IUPAC Name

(3R,4R)-2,2-dimethyl-3-phenyl-4-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydrochromen-7-ol

InChI

InChI=1S/C29H33NO3/c1-29(2)28(22-8-4-3-5-9-22)27(25-15-12-23(31)20-26(25)33-29)21-10-13-24(14-11-21)32-19-18-30-16-6-7-17-30/h3-5,8-15,20,27-28,31H,6-7,16-19H2,1-2H3/t27-,28+/m1/s1

InChI Key

PAIABUZDHNKOIL-IZLXSDGUSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Origin of Product

United States

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